Amino-PEG8-alcohol, also known as 2-amino-2-(2-hydroxyethoxy)ethyl poly(ethylene glycol), is a bifunctional compound that features both an amino group (-NH₂) and a hydroxyl group (-OH). This compound is characterized by its poly(ethylene glycol) backbone, which enhances its solubility in aqueous environments and biocompatibility. The chemical formula for Amino-PEG8-alcohol is C16H35NO8, with a molecular weight of approximately 369.5 g/mol . The presence of the amino group allows for various
Amino-PEG8-alcohol doesn't have a direct mechanism of action in biological systems. Its primary function is as a linker molecule in bioconjugation. By attaching itself to other biomolecules, Amino-PEG8-alcohol can:
The specific mechanism of action of the final conjugate will depend on the attached biomolecule.
Amino-PEG8-alcohol exhibits notable biological activity, primarily due to its ability to enhance solubility and stability of drug compounds. Its biocompatibility makes it suitable for use in drug delivery systems. The compound has shown potential in:
The synthesis of Amino-PEG8-alcohol typically involves the following methods:
Amino-PEG8-alcohol finds applications across various fields:
Studies on the interactions of Amino-PEG8-alcohol reveal its potential in enhancing the efficacy of therapeutic agents. Interaction studies often focus on:
Several compounds exhibit similarities to Amino-PEG8-alcohol, particularly those with PEG backbones and functional groups. Here are some comparable compounds:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Amino-PEG3-alcohol | Amino and Hydroxyl | Shorter PEG chain; lower hydrophilicity |
Amino-PEG12-alcohol | Amino and Hydroxyl | Longer PEG chain; enhanced solubility |
Azide-PEG8-alcohol | Azide and Hydroxyl | Used for click chemistry applications |
Carboxylic Acid-PEG | Carboxylic Acid and Hydroxyl | Primarily used for conjugation with amines |
Amino-PEG8-alcohol stands out due to its balanced hydrophilicity and reactivity, making it particularly versatile for both chemical modifications and biological applications. Its dual functionality allows for diverse applications in drug delivery and bioconjugation that may not be achievable with other similar compounds.
Amino-PEG8-alcohol represents a bifunctional polyethylene glycol derivative characterized by a linear molecular architecture containing eight ethylene oxide repeat units with terminal amino and hydroxyl functional groups [1] [2]. The compound exhibits the molecular formula C16H35NO8 with a molecular weight of 369.45 g/mol [1] [2]. The systematic International Union of Pure and Applied Chemistry name describes the complete structural arrangement as 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol [1].
The molecular architecture demonstrates a highly flexible backbone structure comprising sequential ethylene oxide units (-CH2-CH2-O-) that connect the terminal functional groups through ether linkages [1] [3]. This linear chain configuration allows for extensive conformational mobility, as evidenced by the presence of 22 rotatable bonds throughout the molecular structure [1]. The compound maintains high water solubility due to the hydrophilic nature of both the polyethylene glycol backbone and the terminal functional groups [3] .
The ethylene oxide repeat units within Amino-PEG8-alcohol follow the characteristic (-CH2-CH2-O-) pattern that defines polyethylene glycol chemistry [5] [6]. Each repeat unit contributes a molecular weight increment of 44.05 Da, consistent with the ethylene oxide monomer unit composition [5] [7]. The eight sequential repeat units create a flexible molecular chain with alternating carbon-carbon and carbon-oxygen bonds, providing the structural foundation for the compound's conformational versatility [8] [9].
Nuclear magnetic resonance studies of similar polyethylene glycol structures reveal that the ethylene oxide units exhibit characteristic chemical shift patterns in both proton and carbon-13 spectra [10] [11]. The methylene protons adjacent to oxygen atoms typically appear in the 3.5-3.8 ppm region of proton nuclear magnetic resonance spectra, while the corresponding carbon atoms resonate around 70-72 ppm in carbon-13 nuclear magnetic resonance [10] [11]. The repetitive nature of these units creates overlapping signals that broaden with increasing polymer length due to the effects of molecular tumbling and relaxation dynamics [10] [11].
The ether oxygen atoms within each repeat unit serve as hydrogen bond acceptors, contributing to the compound's overall hydrogen bonding capacity of nine acceptor sites [1]. This extensive hydrogen bonding potential significantly influences the compound's interaction with aqueous environments and biological systems [8]. Computational modeling studies suggest that the ether oxygens participate in coordinated hydrogen bonding networks with water molecules, contributing to the exceptional water solubility characteristic of polyethylene glycol derivatives [8] [9].
The terminal functional group arrangement of Amino-PEG8-alcohol features a primary amino group (-NH2) at one terminus and a primary hydroxyl group (-OH) at the opposite end of the molecular chain [1] [3]. This heterobifunctional configuration provides distinct reactive sites for chemical modification and bioconjugation applications [3] [12]. The amino terminus specifically contributes two hydrogen bond donors to the overall molecular hydrogen bonding profile [1].
The amino functional group exhibits typical primary amine characteristics, with the nitrogen atom maintaining sp3 hybridization and pyramidal geometry [13] [14]. Infrared spectroscopic analysis reveals characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region, consistent with primary amine functional groups [13]. The amino group demonstrates reactivity toward carboxylic acids, activated esters, and carbonyl compounds, enabling diverse derivatization pathways .
The hydroxyl terminus provides additional hydrogen bonding capability and serves as a site for further chemical modification [3] . The terminal hydroxyl group exhibits characteristic alcohol properties, including the ability to participate in hydrogen bonding networks and undergo typical alcohol reactions such as esterification and etherification . Structural studies of amino alcohol compounds demonstrate that both terminal functional groups can participate simultaneously in coordination chemistry and supramolecular assembly processes [13] [14].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Amino-PEG8-alcohol through both proton and carbon-13 nuclear magnetic resonance techniques [16] [10]. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns corresponding to different molecular environments within the compound structure [10] [11]. The most prominent signals appear in the 3.5-3.8 ppm region, corresponding to the methylene protons of the ethylene oxide repeat units [10] [11].
The terminal amino group produces characteristic signals in the 2.8-3.0 ppm region for the methylene protons adjacent to the nitrogen atom [16]. Integration analysis of these signals relative to the main polyethylene glycol backbone signals provides quantitative information about the degree of functionalization and structural integrity [10] [11]. The terminal hydroxyl group typically appears as a broad signal that may exchange with deuterium in deuterated solvents [10].
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of the carbon framework [10] [11]. The ethylene oxide carbon atoms typically resonate in the 70-72 ppm region, appearing as a dominant signal due to the repetitive nature of these structural units [10] [11]. The carbon atoms adjacent to the amino and hydroxyl functional groups may appear at slightly different chemical shifts due to the electronic effects of these heteroatoms [10].
Advanced nuclear magnetic resonance techniques can exploit carbon-13 satellite peaks to improve molecular weight determination accuracy [10] [11]. The naturally occurring 1.1% carbon-13 isotope creates satellite peaks positioned ±70 Hz from the main carbon-12 peaks, providing an internal standard for quantitative analysis [10] [11]. This approach proves particularly valuable for accurate molecular weight characterization of polyethylene glycol derivatives [10] [11].
Mass spectrometric analysis of Amino-PEG8-alcohol employs electrospray ionization techniques to generate intact molecular ions for structural characterization [17] [18]. The compound typically produces protonated molecular ions [M+H]⁺ at m/z 370.2 and sodium adduct ions [M+Na]⁺ at m/z 392.2 under positive ion electrospray conditions [16]. These molecular ion peaks confirm the expected molecular weight and provide baseline structural information [17].
Collision-induced dissociation experiments reveal characteristic fragmentation patterns that reflect the underlying molecular architecture [17] [18]. The predominant fragmentation pathway involves sequential loss of ethylene oxide units (C2H4O, 44 Da), creating a series of fragment ions separated by 44 mass units [17] [18]. This fragmentation pattern provides direct evidence for the polyethylene glycol backbone structure and enables determination of the number of ethylene oxide repeat units [17].
Deprotonated molecular ions [M-H]⁻ generated under negative ion conditions exhibit distinct fragmentation behavior dominated by intramolecular nucleophilic substitution reactions [17] [18]. The fragmentation process preferentially eliminates even numbers of ethylene oxide units, creating an alternating intensity pattern in the mass spectrum [17] [18]. This behavior reflects the mechanistic preferences of the charge-directed fragmentation processes occurring within the polyethylene glycol backbone [17].
Additional fragmentation processes include loss of water (H2O, 18 Da) and hydrogen elimination (H2, 2 Da) from smaller fragment ions [17] [18]. These secondary fragmentation processes provide detailed structural information about the terminal functional groups and their connectivity to the polyethylene glycol backbone [17]. The overall fragmentation pattern serves as a molecular fingerprint for structural verification and purity assessment [17] [18].
Computational modeling approaches provide detailed insights into the conformational flexibility characteristics of Amino-PEG8-alcohol through molecular dynamics simulations and theoretical calculations [8] [19]. The compound exhibits high conformational mobility due to the presence of 22 rotatable bonds distributed throughout the ethylene oxide backbone and terminal functional groups [1] [20]. This extensive rotational freedom enables the molecule to adopt multiple stable conformations in solution [20] [8].
Molecular dynamics simulations reveal that Amino-PEG8-alcohol samples a wide range of conformational states on nanosecond timescales [8] [19]. The polyethylene glycol backbone demonstrates characteristic random coil behavior with a persistence length of approximately 4 Å, consistent with other polyethylene glycol derivatives [8] [9]. The fully extended contour length reaches approximately 35-40 Å, while the radius of gyration in aqueous solution typically ranges from 8-12 Å [8] [9].
The conformational flexibility profoundly influences the compound's interaction with biological systems and chemical reactivity [20] [8]. Flexible polyethylene glycol chains can adopt conformations that optimize intermolecular interactions while minimizing steric hindrance effects [8]. This adaptability contributes to the biocompatibility and stealth properties observed for polyethylene glycol-modified biomolecules and drug delivery systems [8].